Isopropyl caprylate

Description

Properties

IUPAC Name |

propan-2-yl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(12)13-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGIIHOFOFCKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203007 | |

| Record name | Isopropyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-59-3 | |

| Record name | Isopropyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 1-methylethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK5I7U9ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Defining Isopropyl Caprylate in the Scientific Landscape

An In-Depth Technical Guide to Isopropyl Caprylate: Properties, Analysis, and Applications

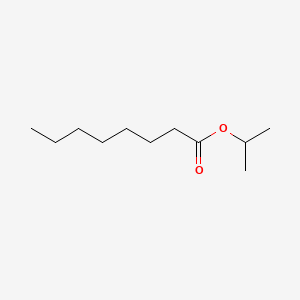

This compound, with the IUPAC name propan-2-yl octanoate, is a fatty acid ester derived from the esterification of caprylic acid (octanoic acid) and isopropyl alcohol.[1][2] Its chemical formula is C11H22O2, and it has a molecular weight of approximately 186.29 g/mol .[1][2] As a member of the fatty acid ester class, it is a colorless, oily liquid characterized by a fruity, fatty odor profile.[1][3] While practically insoluble in water, it exhibits good solubility in alcohols and oils.[1] These properties make it a valuable component in various industries, but it holds particular significance for researchers in drug development and formulation science.

In the pharmaceutical and cosmetic sectors, esters like this compound are prized for their role as emollients, solvents, and penetration enhancers. They can modify the texture of topical formulations to improve spreadability and skin feel, while also facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum. This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, synthesis, analytical characterization, and functional role in advanced drug delivery systems.

Chemical & Physical Properties: A Quantitative Overview

The functional behavior of this compound in any formulation is dictated by its fundamental chemical and physical characteristics. These properties influence its stability, miscibility with other excipients, and interaction with biological membranes.

| Property | Value | Source(s) |

| CAS Number | 5458-59-3 | [1] |

| Molecular Formula | C11H22O2 | [1][2] |

| Molecular Weight | 186.29 g/mol | [1][2] |

| IUPAC Name | propan-2-yl octanoate | [2] |

| Synonyms | Isopropyl octanoate, n-Caprylic acid isopropyl ester | [1][2][4] |

| Appearance | Colorless, clear oily liquid | [1][3] |

| Boiling Point | ~214-217 °C at 760 mm Hg | [1][3][5] |

| Melting Point | -46.2 °C (estimate) | [1] |

| Density | ~0.86 g/cm³ | [1] |

| Refractive Index | ~1.4140 to 1.4190 at 20 °C | [1][3] |

| Flash Point | ~94 °C | [1] |

| LogP (Octanol/Water) | ~4.2 (estimate) | [1] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [1] |

Synthesis and Chemical Reactivity

Esterification: The Core Synthesis Pathway

This compound is commercially produced through the esterification of n-octanoic acid (caprylic acid) with isopropanol.[1] This is a reversible acid-catalyzed reaction. To achieve high yields, the equilibrium must be shifted toward the product side. Industrially, this is often accomplished through azeotropic esterification, where a solvent that forms an azeotrope with water is used to continuously remove the water byproduct, thereby driving the reaction to completion.

The general mechanism involves the protonation of the carbonyl oxygen of octanoic acid by a strong acid catalyst (e.g., sulfuric acid), making the carbonyl carbon more electrophilic. The isopropanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the final ester product is formed.

Sources

- 1. N-CAPRYLIC ACID ISOPROPYL ESTER | 5458-59-3 [chemicalbook.com]

- 2. This compound | C11H22O2 | CID 21606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isopropyl octanoate, 5458-59-3 [thegoodscentscompany.com]

- 4. n-Octanoic acid isopropyl ester (CAS 5458-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scent.vn [scent.vn]

An In-Depth Technical Guide to the Synthesis and Characterization of Isopropyl Caprylate

Abstract

Isopropyl caprylate, the ester of caprylic acid and isopropanol, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. Its properties as an emollient, solvent, and fragrance component make it a valuable ingredient in a wide array of formulations.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and related fields. We will explore various synthetic routes, including Fischer esterification and enzymatic synthesis, detailing the underlying principles and experimental protocols. Furthermore, this guide will cover the critical characterization techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, essential for verifying the identity, purity, and structure of the synthesized ester.

Introduction to this compound

This compound, also known as isopropyl octanoate, is a fatty acid ester with the chemical formula C11H22O2.[1][4] It is a colorless oily liquid with a fruity odor, practically insoluble in water but soluble in alcohols and oils.[1] These physicochemical properties are pivotal to its functionality in various applications.

Applications:

-

Cosmetics and Personal Care: Due to its emollient properties, this compound is widely used in creams, lotions, and other skincare products to provide a smooth, non-greasy feel and improve skin hydration.[2][3] It also acts as a solvent and texture enhancer in foundations, concealers, and hair care products.[2]

-

Pharmaceuticals: In topical pharmaceutical formulations, it can function as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.[3][5]

-

Flavor and Fragrance: this compound is occasionally used as a flavor ester, contributing a fruity note to food products and fragrances.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each with its own advantages and considerations. The choice of method often depends on factors such as desired yield, purity requirements, and environmental considerations.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6][7] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[6][7]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the caprylic acid, making the carbonyl carbon more electrophilic. The isopropanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

Experimental Workflow: Fischer Esterification

Caption: Workflow for Fischer Esterification of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine caprylic acid (1.0 mol), isopropanol (3.0 mol, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with isopropanol. Continue the reaction until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess isopropanol under reduced pressure. The crude this compound can then be purified by vacuum distillation to obtain the final product.

| Parameter | Condition | Rationale |

| Reactant Ratio | 1:3 (Caprylic Acid:Isopropanol) | Excess isopropanol shifts the equilibrium towards product formation. |

| Catalyst | Concentrated H₂SO₄ | Provides the necessary acidic environment to protonate the carboxylic acid. |

| Temperature | Reflux | Provides the activation energy for the reaction to proceed at a reasonable rate. |

| Water Removal | Dean-Stark Apparatus | Continuously removes a product, further driving the reaction to completion. |

Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative to traditional chemical methods, often proceeding under milder reaction conditions with high specificity, which can reduce the formation of byproducts.[8][9] Lipases are commonly employed for the esterification of fatty acids.[8][9]

Mechanism: The lipase-catalyzed reaction also proceeds via a nucleophilic substitution mechanism, but it is mediated by the active site of the enzyme. The reaction typically involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester.

Experimental Workflow: Enzymatic Synthesis

Caption: Workflow for Enzymatic Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a sealed flask, combine caprylic acid, isopropanol, an immobilized lipase (e.g., Novozym 435), and a suitable organic solvent (such as n-heptane) to facilitate the reaction and substrate solubility.[9]

-

Reaction: Place the flask in a shaker incubator at a controlled temperature (e.g., 50-60°C) and agitation speed. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Purification: Once the reaction has reached the desired conversion, the immobilized enzyme can be easily removed by filtration and can often be reused. The solvent is then removed from the filtrate by rotary evaporation to yield the crude product. Further purification, if necessary, can be achieved by vacuum distillation.

| Parameter | Condition | Rationale |

| Biocatalyst | Immobilized Lipase | Provides high selectivity and can be easily removed and reused. |

| Solvent | n-heptane | A non-polar solvent that is generally compatible with lipases. |

| Temperature | 50-60°C | Optimal temperature for many commercial lipases, avoiding thermal degradation. |

| Agitation | Shaking | Ensures proper mixing of reactants and catalyst. |

Characterization of this compound

Thorough characterization is crucial to confirm the successful synthesis, purity, and structural integrity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.

Expected Results:

-

Gas Chromatogram: A single major peak corresponding to this compound, with a specific retention time under the given chromatographic conditions.

-

Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 186. Key fragment ions can also be observed, which aid in structural elucidation.[4]

| Technique | Expected Outcome |

| GC-MS | A major peak at a characteristic retention time with a mass spectrum showing a molecular ion at m/z 186 and characteristic fragmentation. |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Expected Results:

The FTIR spectrum of this compound will exhibit characteristic absorption bands:

-

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1100-1300 cm⁻¹.

-

C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.

The absence of a broad O-H stretching band (around 3000-3500 cm⁻¹) from the carboxylic acid starting material indicates the completion of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are valuable for the characterization of this compound.

Expected ¹H NMR Spectrum:

-

A multiplet (septet) for the single proton on the isopropyl group's secondary carbon.

-

A doublet for the six protons of the two methyl groups of the isopropyl moiety.

-

A triplet for the methyl group at the end of the caprylate chain.

-

Multiplets for the methylene groups of the caprylate chain.

Expected ¹³C NMR Spectrum:

-

A peak for the carbonyl carbon of the ester.

-

A peak for the methine carbon of the isopropyl group.

-

A peak for the methyl carbons of the isopropyl group.

-

A series of peaks for the methylene carbons and the terminal methyl carbon of the caprylate chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1][4] |

| Boiling Point | 217 °C | [1] |

| Density | 0.86 g/cm³ | [1] |

| Refractive Index | 1.4140 - 1.4190 | [1] |

| Flash Point | 94 °C | [1] |

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The choice between Fischer esterification and enzymatic synthesis will depend on the specific requirements of the application, with the former being a robust, traditional method and the latter offering a more sustainable approach. The analytical techniques described—GC-MS, FTIR, and NMR—are indispensable for ensuring the quality and purity of the final product. A thorough understanding of these methods is essential for any scientist or researcher working with this versatile ester.

References

- Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (2006). Ciencia y Tecnología, 24(2), 175-181.

-

This compound | C11H22O2 | CID 21606 - PubChem. (n.d.). Retrieved from [Link]

- Maulida, R., et al. (2020). Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. International Journal of Technology, 11(3), 493.

-

Chemical Properties of n-Octanoic acid isopropyl ester (CAS 5458-59-3). (n.d.). Cheméo. Retrieved from [Link]

- Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. (2020).

-

Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Isopropyl caprate (CAS 2311-59-3): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved from [Link]

- Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. (2020). International Journal of Technology, 11(3), 493-502.

-

Isopropyl caprate | C13H26O2 | CID 16833 - PubChem. (n.d.). Retrieved from [Link]

- Isopropyl myristate continuous synthesis in a packed-bed reactor using lipase immobilized on magnetic polymer. (2019). Engineering Journal, 23(5), 235-246.

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

-

Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Fischer Esterification. (n.d.).

- Esterification of caprylic acid with alcohol over nano-crystalline sulfated zirconia. (2011).

-

1H NMR SDBS-HR2014-02969NS. (2015). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

- Verma, N., & Kanwar, S. S. (2008). Enzymatic synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372. Acta Microbiologica et Immunologica Hungarica, 55(3), 327–342.

- Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. (2011). Journal of the Korean Chemical Society, 55(5), 825-831.

- ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. (2010). Latin American Applied Research, 40(4), 337-342.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. Retrieved from [Link]

- MICROWAVE FACILITATED THE SYNTHESIS OF ISOPROPYL MYRISTATE AND PALMITATE USING HETEROGENEOUS CATALYST. (2020). Rasayan Journal of Chemistry, 13(2), 1081-1088.

- Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Capryl

- Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies. (2016).

- Alternatives to Conventional Topical Dosage Forms for Targeted Skin Penetration of Diclofenac Sodium. (2024). Pharmaceutics, 16(7), 964.

- Effect of biocatalyst loading on synthesis of isopropyl myristate... (2016).

- US Patent 2,666,735A - Purific

-

Isopropyl Palmitate: A Key Ingredient in Cosmetics. (2025). ECSA Chemicals. Retrieved from [Link]

Sources

- 1. N-CAPRYLIC ACID ISOPROPYL ESTER | 5458-59-3 [chemicalbook.com]

- 2. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C11H22O2 | CID 21606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alternatives to Conventional Topical Dosage Forms for Targeted Skin Penetration of Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. ijoer.com [ijoer.com]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide to Isopropyl Caprylate: Molecular Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of isopropyl caprylate, an ester of significant interest in the pharmaceutical and cosmetic industries. Drawing upon established scientific principles and experimental data, this document delves into its molecular characteristics, synthesis, analytical validation, and functional applications, with a particular focus on its role in drug delivery.

Molecular Identity and Physicochemical Properties

This compound, systematically named propan-2-yl octanoate, is a fatty acid ester. It is formed from the esterification of caprylic acid (octanoic acid) with isopropanol.[1][2] This seemingly simple molecule possesses a unique combination of properties that make it a versatile excipient in various formulations.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

-

Synonyms: Isopropyl octanoate, Octanoic acid, 1-methylethyl ester, n-Caprylic acid isopropyl ester.[1][2][3]

The structure consists of an eight-carbon acyl chain (capryloyl group) attached to an isopropyl group through an ester linkage. This combination of a moderately long alkyl chain and a branched alcohol moiety imparts its characteristic lipophilicity and spreading properties.

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical properties.

| Property | Value | Source |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 125 °C at 40 mmHg | [2] |

| Density | 0.86 g/cm³ | [2] |

| Refractive Index | 1.4140 to 1.4190 | [2] |

| Flash Point | 94 °C | [2] |

| Solubility | Practically insoluble in water, soluble in alcohol and oils | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of octanoic acid with isopropanol, typically in the presence of an acid catalyst.[2] This is a reversible reaction, and therefore, reaction conditions are optimized to drive the equilibrium towards the formation of the ester.[5][6]

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Octanoic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine octanoic acid and an excess of isopropanol (e.g., a 3:1 molar ratio of alcohol to acid). The excess alcohol serves to shift the reaction equilibrium towards the product.[5][6]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 2-4 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.[7]

-

Aqueous Washes: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[7]

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[7]

-

Solvent Removal and Purification: Filter off the drying agent and remove the excess isopropanol using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to obtain the final product.[7]

Spectroscopic Characterization

For structural verification and quality control, spectroscopic analysis is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include a multiplet for the CH group of the isopropyl moiety, doublets for the two CH₃ groups of the isopropyl moiety, a triplet for the terminal CH₃ group of the octanoyl chain, and multiplets for the various CH₂ groups of the acyl chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the isopropyl group, and the carbons of the octanoyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl groups and C-O stretching vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound.[3] The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chains.

Applications in Drug Development

This compound's lipophilic nature and ability to be readily absorbed by the skin make it a valuable component in topical and transdermal drug formulations.

Skin Penetration Enhancer

A primary application of this compound in pharmaceuticals is as a skin penetration enhancer.[8] It facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin, which is the main barrier to percutaneous absorption.[9]

The mechanism of penetration enhancement is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum.[9] By intercalating into the lipid bilayers, this compound increases their fluidity, thereby creating pathways for the drug molecules to diffuse through more easily.[10] This is particularly beneficial for APIs that have poor skin permeability.

Emollient and Solvent

In topical formulations such as creams and lotions, this compound functions as an emollient, providing a moisturizing and softening effect on the skin. Its non-greasy feel and good spreading characteristics improve the aesthetic and sensory properties of the final product. It can also act as a solvent for lipophilic APIs, ensuring their uniform distribution within the formulation.

Safety and Toxicology

This compound is generally considered to be a safe and well-tolerated ingredient in cosmetic and pharmaceutical products.

-

Toxicity Profile: Studies have shown that it is not expected to be genotoxic.[1] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity has been established at 1000 mg/kg/day.[1]

-

Skin Sensitization: It is not considered a concern for skin sensitization at current usage levels.[1]

-

Environmental Impact: this compound is readily biodegradable and is not expected to persist or bioaccumulate in the environment.[11]

As with any chemical, it is important to handle this compound in accordance with good laboratory practices and to consult the material safety data sheet (MSDS) for detailed safety information.

Conclusion

This compound is a well-characterized fatty acid ester with a favorable combination of physicochemical properties, making it a valuable excipient in the fields of pharmaceuticals and cosmetics. Its role as a skin penetration enhancer is of particular importance in the development of effective topical and transdermal drug delivery systems. A thorough understanding of its molecular structure, synthesis, and functional properties, as outlined in this guide, is essential for its effective application in research and product development.

References

-

Food and Chemical Toxicology 138 (2020) 111271 - Fragrance Material Safety Assessment Center. (2020). Food and Chemical Toxicology, 138, 111271. [Link]

-

This compound | C11H22O2 | CID 21606 - PubChem. (n.d.). PubChem. [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). OperaChem. [Link]

-

SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. (n.d.). [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

-

Penetration Enhancers discovered for transdermal preparation. Chemical... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Fischer Esterification - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Fischer Esterification. (n.d.). [Link]

-

Isopropyl myristate continuous synthesis in a packed-bed reactor using lipase immobilized on magnetic polymer - Engineering Journal IJOER. (n.d.). Engineering Journal IJOER. [Link]

-

1H-NMR (a) and 13C-NMR (b) spectra of IPA | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Skin Penetration Enhancement Techniques in Transdermal Drug Delivery System: Overcoming the Skin Barrier - PharmaTutor. (2011, October 15). PharmaTutor. [Link]

-

Safety data sheet - accessdata.fda.gov. (n.d.). accessdata.fda.gov. [Link]

-

Journal of Population Therapeutics & Clinical Pharmacology. (n.d.). [Link]

-

Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations - ResearchGate. (n.d.). ResearchGate. [Link]

-

Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC. (n.d.). PMC. [Link]

-

Fatty acid isopropyl ester - GLOBAL PRODUCT STRATEGY SAFETY REPORT. (n.d.). [Link]

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. N-CAPRYLIC ACID ISOPROPYL ESTER | 5458-59-3 [chemicalbook.com]

- 3. This compound | C11H22O2 | CID 21606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. jptcp.com [jptcp.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemical.kao.com [chemical.kao.com]

Spectroscopic Profile of Isopropyl Caprylate: An In-depth Technical Guide

Introduction: The Molecular Blueprint of Isopropyl Caprylate

This compound, also known as isopropyl octanoate, is the ester formed from caprylic acid (octanoic acid) and isopropyl alcohol. Its chemical formula is C₁₁H₂₂O₂.[1] This compound finds applications in the flavor, fragrance, and cosmetic industries, where its precise chemical signature is of paramount importance for quality control and formulation efficacy. Understanding the spectroscopic characteristics of this compound is fundamental to its identification, purity assessment, and the elucidation of its chemical behavior in various matrices.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide not only the raw spectral data but also the underlying principles and experimental considerations, reflecting a field-proven approach to chemical analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups.

Theoretical Framework: The Vibrational Language of Esters

For an ester like this compound, the most prominent features in its IR spectrum are the absorptions arising from the carbonyl (C=O) and carbon-oxygen (C-O) bonds. The strong C=O stretching vibration is typically observed in the region of 1750-1735 cm⁻¹, a hallmark of saturated aliphatic esters. The C-O stretching vibrations of the ester linkage usually appear as two distinct bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O-C asymmetric and symmetric stretching modes. Additionally, the spectrum will be rich with C-H stretching and bending vibrations from the alkyl chains.

Experimental Protocol: Acquiring the IR Spectrum

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of neat this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the neat (undiluted) liquid is analyzed. A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is acquired.

-

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation and Peak Assignment

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester functionality and aliphatic nature.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2950-2850 | Strong | C-H (alkyl) | Stretching |

| ~1735 | Strong, Sharp | C=O (ester) | Stretching |

| ~1465 | Medium | C-H (alkyl) | Bending (Scissoring) |

| ~1375 | Medium | C-H (isopropyl) | Bending (Umbrella) |

| ~1250-1100 | Strong | C-O (ester) | Asymmetric & Symmetric Stretching |

Causality in Peak Position: The exact position of the C=O stretch is sensitive to its electronic environment. In this compound, the absence of conjugation results in a higher wavenumber compared to α,β-unsaturated esters. The presence of two strong C-O stretching bands is characteristic of the ester linkage and provides confirmatory evidence of the functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei with a non-zero nuclear spin, primarily ¹H (protons) and ¹³C.

Theoretical Framework: Chemical Shifts and Spin-Spin Coupling

In an external magnetic field, atomic nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency is known as the chemical shift (δ) . Furthermore, the magnetic field of a nucleus can influence the magnetic field of neighboring nuclei through the bonding electrons, a phenomenon called spin-spin coupling , which leads to the splitting of NMR signals into multiplets. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for complete structural assignment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a broadband probe.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 8-16.

-

-

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Data Interpretation and Peak Assignment

¹H NMR Spectrum of this compound (Predicted in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.95 | Septet | 1H | -OCH(CH₃)₂ |

| ~2.25 | Triplet | 2H | -CH₂-C=O |

| ~1.60 | Multiplet | 2H | -CH₂-CH₂-C=O |

| ~1.28 | Multiplet | 8H | -(CH₂)₄- |

| ~1.20 | Doublet | 6H | -OCH(CH₃)₂ |

| ~0.88 | Triplet | 3H | -CH₃ (caprylate) |

¹³C NMR Spectrum of this compound (Predicted in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C=O |

| ~67.5 | -OCH(CH₃)₂ |

| ~34.5 | -CH₂-C=O |

| ~31.7 | -(CH₂)₅- |

| ~29.1 | -(CH₂)₅- |

| ~25.0 | -(CH₂)₅- |

| ~22.6 | -(CH₂)₅- |

| ~21.8 | -OCH(CH₃)₂ |

| ~14.1 | -CH₃ (caprylate) |

Causality in Chemical Shifts and Multiplicities: The downfield chemical shift of the methine proton (~4.95 ppm) and carbon (~67.5 ppm) of the isopropyl group is due to the deshielding effect of the adjacent electronegative oxygen atom. The triplet for the α-methylene protons (~2.25 ppm) arises from coupling to the two protons on the adjacent methylene group. The septet of the isopropyl methine proton is a classic pattern resulting from coupling to the six equivalent methyl protons.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of its molecular ion.

Theoretical Framework: Ionization and Fragmentation of Esters

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•) . The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. For esters, characteristic fragmentation pathways include:

-

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

-

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. This results in a neutral alkene and a charged enol fragment.

Experimental Protocol: GC-MS Analysis

Objective: To obtain the electron ionization mass spectrum of this compound and identify its molecular ion and major fragment ions.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and separated from other components on a capillary GC column.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by electron impact (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected.

Data Interpretation and Fragmentation Analysis

Mass Spectrum of this compound:

The mass spectrum of this compound will show a molecular ion peak at m/z = 186, corresponding to its molecular weight.[1]

Major Fragment Ions:

| m/z | Relative Intensity | Proposed Fragment Structure |

| 143 | Moderate | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 127 | High | [M - OC₃H₇]⁺ (Loss of isopropoxy radical) |

| 102 | Moderate | [C₄H₉COOH₂]⁺ (McLafferty rearrangement product) |

| 87 | Moderate | [C₄H₇O]⁺ |

| 60 | High | [C₃H₈O]⁺• (Isopropanol radical cation) |

| 43 | Base Peak | [C₃H₇]⁺ (Isopropyl cation) |

Causality in Fragmentation: The base peak at m/z 43 is the highly stable isopropyl cation. The prominent peak at m/z 127 results from the loss of the isopropoxy radical, a common fragmentation pathway for esters. The ion at m/z 102 is a key indicator of the McLafferty rearrangement, which is characteristic of esters with a γ-hydrogen on the acyl chain.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Major fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of this compound. The combination of IR, NMR, and Mass Spectrometry allows for unambiguous identification and detailed structural elucidation. The characteristic IR absorptions confirm the ester functionality, the detailed ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, and the mass spectrum reveals the molecular weight and key fragmentation patterns. These data and interpretations serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21606, this compound. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]

Sources

The Solubility Profile of Isopropyl Caprylate: A Technical Guide for Researchers and Formulation Scientists

Foreword

In the landscape of pharmaceutical and cosmetic sciences, the careful selection of excipients is a cornerstone of robust product development. Isopropyl caprylate (also known as isopropyl octanoate), an ester of isopropanol and caprylic acid, has emerged as a versatile and valuable component in a myriad of formulations. Its emollient, solvent, and penetration-enhancing properties are of particular interest to researchers, scientists, and drug development professionals. A thorough understanding of its solubility characteristics is paramount to harnessing its full potential. This in-depth technical guide provides a comprehensive exploration of the solubility of this compound in various solvents, grounded in fundamental physicochemical principles and supported by established experimental methodologies.

This compound: A Physicochemical Overview

This compound (C₁₁H₂₂O₂) is a clear, colorless to pale yellow liquid with a characteristic fruity odor.[1] As an ester, its molecular structure, featuring a polar ester group and a non-polar hydrocarbon chain, dictates its solubility behavior. This amphiphilic nature, albeit weighted towards the non-polar side, allows it to interact with a range of solvents.

A key indicator of its lipophilicity is the octanol-water partition coefficient (Log Kow), which is estimated to be 4.23.[2] This high value signifies a strong preference for non-polar, organic phases over aqueous environments. Consequently, this compound is practically insoluble in water, with an estimated solubility of just 12.56 mg/L at 25°C.[2] Conversely, it is readily soluble in alcohols and oils.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Log Kow (estimated) | 4.23 | [2] |

| Water Solubility (estimated) | 12.56 mg/L at 25°C | [2] |

| General Solubility | Soluble in alcohol and oils; practically insoluble in water. |

The Theoretical Bedrock of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The solubility of an ester like this compound is governed by a balance of factors:

-

Polarity: The ester group (-COO-) introduces a polar region in the molecule. However, the long, eight-carbon alkyl chain (from caprylic acid) is non-polar. This makes the overall molecule predominantly non-polar. Therefore, it will exhibit higher solubility in non-polar or moderately polar organic solvents that can engage in van der Waals forces and dipole-dipole interactions.[3][4]

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its ester oxygen atoms, allowing it to interact with protic solvents like alcohols.[5][6][7] However, it lacks a hydrogen bond donor, which limits its solubility in highly polar, hydrogen-bonding solvents like water. The energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of weaker ester-water interactions.[3]

-

Molecular Size and Shape: The relatively large size of the this compound molecule can also influence its ability to fit into the solvent structure, affecting solubility.

Hansen Solubility Parameters (HSP): A Deeper Dive

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar intermolecular forces.

Solubility Profile of this compound in Common Solvents

Based on its physicochemical properties and the principles of solubility, a qualitative and expected quantitative solubility profile of this compound in various classes of solvents can be established.

Table 2: Solubility of this compound in Different Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Practically Insoluble (12.56 mg/L)[2] | The large non-polar hydrocarbon chain dominates, making it highly hydrophobic. |

| Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The alcohol's hydroxyl group can hydrogen bond with the ester's oxygen atoms, and the alkyl chain of the alcohol can interact with the non-polar part of the ester. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Freely Soluble | These solvents have sufficient polarity to interact with the ester group but are not as structured by hydrogen bonding as water, allowing for easier dissolution. |

| Non-Polar | Hexane, Toluene | Soluble to Freely Soluble | The dominant non-polar nature of this compound leads to favorable van der Waals interactions with non-polar solvents. |

| Oils | Vegetable Oils, Mineral Oil | Miscible | The long hydrocarbon chains of both this compound and oils are structurally similar, leading to high miscibility. |

It is important to note that temperature can significantly influence solubility. For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, this principle generally holds true for its miscibility with other liquids, as increased kinetic energy can overcome intermolecular forces.[10][11][12][13]

Experimental Determination of Solubility: A Validated Protocol

For precise formulation development, especially when dealing with active pharmaceutical ingredients (APIs), experimental determination of solubility is crucial. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[14][15][16][17]

The Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solute in the solvent of interest at a constant temperature until a saturated solution is formed. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Workflow: Isothermal Shake-Flask Method

Caption: Workflow for determining this compound solubility.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined experimentally by taking measurements at different time points until the concentration plateaus.[18][19][20]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand at the experimental temperature to let undissolved solute settle.

-

To ensure complete removal of undissolved material, centrifuge the vials at the same temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to prevent any undissolved particles from interfering with the analysis.[21]

-

-

Analysis:

-

Accurately dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique. Common methods include:

-

Gas Chromatography with Flame Ionization Detection (GC-FID): Ideal for volatile compounds like esters.

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): Suitable if the ester has a chromophore or if derivatization is employed.

-

Gravimetric Analysis: The solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining this compound can be determined. This method is simpler but generally less precise.[22]

-

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or molarity.

-

It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Practical Implications in Drug Development and Formulation

A comprehensive understanding of this compound's solubility is not merely an academic exercise; it has profound practical implications for the development of safe, stable, and effective pharmaceutical and cosmetic products.

-

Topical Formulations: this compound is a common excipient in creams, lotions, and ointments. Its ability to dissolve many active pharmaceutical ingredients (APIs) makes it an excellent solvent and vehicle. For a formulation to be successful, the API must remain dissolved throughout the product's shelf life to ensure uniform dosage and bioavailability.

-

Transdermal Drug Delivery: this compound can act as a penetration enhancer, facilitating the transport of APIs across the skin barrier. Its solubility characteristics influence its partitioning into the stratum corneum, the outermost layer of the skin.

-

Emulsion Systems: In emulsions (creams and lotions), this compound is typically found in the oil phase. Its miscibility with other oils and its ability to dissolve oil-soluble ingredients are critical for the stability and performance of the emulsion.

-

Solvent for Poorly Soluble Drugs: For APIs with poor aqueous solubility, formulating them in a non-aqueous vehicle containing this compound can be a viable strategy to enhance their delivery.

Logical Relationship: From Properties to Application

Caption: this compound's properties dictate its solubility and uses.

Conclusion

This compound's solubility profile is a direct consequence of its molecular structure—a balance between a non-polar hydrocarbon tail and a polar ester head. Its high solubility in a wide range of organic solvents, coupled with its practical insolubility in water, makes it an invaluable excipient in non-aqueous and emulsion-based formulations. For the research scientist and drug development professional, a thorough grasp of these solubility characteristics, underpinned by sound theoretical principles and validated by robust experimental methods like the shake-flask technique, is essential for innovative and effective product design. This guide serves as a foundational resource to inform solvent selection, guide formulation strategies, and ultimately, contribute to the development of superior pharmaceutical and cosmetic products.

References

-

Editorial Board. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(4), 1357-1360. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Measurement Techniques | PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Measurement of Solubility | Request PDF. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Sheet1. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of different temperature on the esterification. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl | Request PDF. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Solubility Effects | Practical Solubility Science. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Scott Janish. (n.d.). Esters and Fusel Alcohols. Retrieved from [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 15.6: Physical Properties of Esters. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Investigation the Solubility of Vegetable Oil-Based Nonionic Surfactants for the Petroleum Industry. Retrieved from [Link]

-

PubMed. (n.d.). The effect of temperature on solubility of volatile anesthetics in human tissues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound | C11H22O2 | CID 21606. Retrieved from [Link]

Sources

- 1. This compound | C11H22O2 | CID 21606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nagwa.com [nagwa.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scottjanish.com [scottjanish.com]

- 13. The effect of temperature on solubility of volatile anesthetics in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. bioassaysys.com [bioassaysys.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. scribd.com [scribd.com]

- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pharmajournal.net [pharmajournal.net]

Introduction: Isopropyl Caprylate in Scientific and Industrial Contexts

An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of Isopropyl Caprylate

This compound (CAS No. 5458-59-3), the ester of isopropyl alcohol and caprylic acid, is a versatile ingredient utilized across various industries, notably in cosmetics, personal care products, and as a flavoring agent. Its primary function in cosmetic formulations is as a skin-conditioning agent and emollient, imparting a light, non-greasy feel to products. For researchers, scientists, and drug development professionals, a thorough understanding of its safety and toxicological profile is paramount for risk assessment and the formulation of safe and effective products. This guide provides a comprehensive analysis of the available safety data, leveraging both direct and read-across evidence to build a robust toxicological profile.

Physicochemical Properties and Their Toxicological Relevance

The safety profile of a substance is intrinsically linked to its physical and chemical properties.

| Property | Value | Toxicological Significance |

| Molecular Formula | C₁₁H₂₂O₂ | Influences absorption and distribution. |

| Molecular Weight | 186.29 g/mol | Moderate size affects dermal penetration potential. |

| LogP (o/w) | ~3.9-4.196 | Indicates lipophilicity, suggesting potential for skin penetration and bioaccumulation. |

| Water Solubility | 12.56 mg/L (estimated) | Low water solubility affects its environmental fate and distribution in aqueous systems. |

| Vapor Pressure | 0.158 mmHg @ 25°C (estimated) | Low volatility suggests minimal risk from inhalation at ambient temperatures. |

Toxicological Assessment: A Weight-of-Evidence Approach

Due to the limited availability of toxicological studies conducted directly on this compound, a scientifically accepted "read-across" approach is employed. This involves using data from structurally similar compounds, a method endorsed by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel. The primary analogue for this assessment is propylheptyl caprylate, another alkyl ester with a similar molecular weight and structure.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure.

-

Oral: The acute oral toxicity of propylheptyl caprylate in rats was found to be low, with an LD50 greater than 2,000 mg/kg.[1] For a broader group of alkyl esters, oral LD50 values in rats are generally greater than 2 g/kg.[1] Based on this data, this compound is expected to have a low order of acute oral toxicity.

-

Dermal: The acute dermal LD50 for propylheptyl caprylate in rats is greater than 2,000 mg/kg, indicating low toxicity via skin exposure.[1]

-

Inhalation: Given its low vapor pressure, significant acute toxicity from inhalation under normal use conditions is not anticipated.

Skin and Eye Irritation

Evaluating the potential for local tissue damage is a critical component of safety assessment for dermally applied products.

-

Skin Irritation: In a study conducted on rabbits following OECD Guideline 404, propylheptyl caprylate was found to be slightly irritating to the skin.[1] Another study on a different alkyl ester showed very slight erythema at 24 and 48-hour observations, which resolved by 72 hours.[2] The CIR Expert Panel concluded that alkyl esters, including this compound, are safe for use in cosmetic formulations when they are formulated to be non-irritating.[3]

-

Eye Irritation: Propylheptyl caprylate is considered to be slightly irritating to the eye in rabbit studies.[1] Generally, fatty acid esters have been shown to cause either no or only very slight ocular irritation in Draize rabbit eye tests.[4]

Dermal Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases.

-

Ames Test (Bacterial Reverse Mutation Assay): This test assesses the potential of a substance to cause gene mutations. Propylheptyl caprylate was found to be non-mutagenic in an Ames test, both with and without metabolic activation.[1]

-

In Vitro Mammalian Chromosome Aberration Test: This assay evaluates the potential to induce structural chromosomal damage. Propylheptyl caprylate did not induce chromosomal aberrations in an in vitro test on human lymphocytes.[1][10]

Based on the negative results for a close structural analogue, this compound is not expected to be genotoxic.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is key to interpreting its toxicological profile.

dot

Caption: Metabolic pathway of this compound after dermal application.

Upon dermal application, this compound is expected to be hydrolyzed by esterases present in the skin into its constituent parts: caprylic acid and isopropyl alcohol.[11]

-

Caprylic Acid: This medium-chain fatty acid is readily metabolized through beta-oxidation, a common pathway for fatty acid breakdown, ultimately yielding carbon dioxide and water.

-

Isopropyl Alcohol: Isopropyl alcohol is absorbed through the skin and is primarily metabolized in the liver by alcohol dehydrogenase to acetone.[12][13] The acetone is then excreted via the lungs or urine.

The rapid metabolism and excretion of its components suggest a low potential for systemic toxicity from repeated dermal exposure to this compound.

Environmental Safety

The environmental fate of this compound is an important consideration for its overall safety profile.

-

Biodegradability: Fatty acid esters are generally considered to be readily biodegradable.[14] They are expected to be broken down by microorganisms in soil and aquatic environments.

-

Aquatic Toxicity: While specific data for this compound is limited, the ECHA registration for the broader category of fatty acid esters indicates that they are not expected to be harmful to aquatic organisms.[15] Due to their low water solubility and ready biodegradability, the potential for long-term adverse effects in the aquatic environment is considered low.

Experimental Protocols: A Methodological Overview

To ensure the reliability and reproducibility of toxicological data, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed.

Acute Dermal Irritation/Corrosion (OECD 404)

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Test Substance Application: A small amount (0.5 mL or 0.5 g) of the test substance is applied to a shaved patch of skin on the back of the rabbit. The site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction). The Primary Irritation Index (PII) is calculated from these scores to classify the substance's irritation potential.[16][17]

dot

Caption: Workflow for the OECD 404 Acute Dermal Irritation Test.

Human Repeat Insult Patch Test (HRIPT)

-

Panelists: A panel of human volunteers (typically 50-200) is recruited.

-

Induction Phase: The test material is applied to the same site on the back under an occlusive or semi-occlusive patch for 24 or 48 hours. This is repeated 9 times over a 3-week period. The site is scored for any irritation before each new application.[5][7]

-

Rest Phase: A 2-week rest period with no applications follows the induction phase.

-

Challenge Phase: A single patch with the test material is applied to a new, previously untreated site.

-

Scoring and Evaluation: The challenge site is scored for reactions at 24 and 48 hours after application. A reaction at the challenge site that is more severe than any irritation seen during induction may indicate sensitization.[5][8]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine) are used.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix from rat liver).[18]

-

Incubation: The treated bacteria are plated on a medium lacking the essential amino acid and incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control. This suggests the substance is mutagenic.[19][20][21]

Conclusion and Recommendations for Safe Handling

Based on a comprehensive review of the available data and the application of a scientifically valid read-across approach, this compound is considered to have a low order of toxicity. It is not expected to be acutely toxic, a skin sensitizer, or genotoxic. It is at most slightly irritating to the skin and eyes. The rapid metabolism of this compound into its endogenous or readily metabolized constituents further supports its safety profile for use in topical applications.

For researchers, scientists, and drug development professionals, the following handling recommendations are advised:

-

Good Laboratory Practices (GLP): Adhere to standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses).

-

Ventilation: While the risk of inhalation is low, work in a well-ventilated area.

-

Formulation Considerations: When formulating products containing this compound, particularly at higher concentrations, consideration should be given to the overall irritation potential of the final formulation.

This guide provides a robust framework for understanding the safety of this compound. As with any chemical substance, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed handling and safety information.

References

-

Daikin Chemicals. (n.d.). Acute dermal irritation in the rabbit. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, September 23). FULL PUBLIC REPORT Cetiol Sensoft. Retrieved from [Link]

-

Eurofins. (n.d.). Human Repeat Insult Patch Test. Retrieved from [Link]

- Clinical Protocol. (2019, March 14). A Human Repeat Insult Patch Test (HRIPT) in Healthy Subjects to Assess the Cutaneous Irritation and Sensitization Potential of Three Developmental Cosmetic Facial Products.

-

Semantic Scholar. (1982, March 1). Final Report on the Safety Assessment of Octyl Palmitate, Cetyl Palmitate and Isopropyl Palmitate. Retrieved from [Link]

-

ChemView. (2013, October 16). REPORT Skin Irritation to the Rabbit. Retrieved from [Link]

-

Auriga Research Store. (n.d.). HUMAN REPEAT INSULT PATCH TEST. Retrieved from [Link]

-

ECHA. (n.d.). Substance Information. Retrieved from [Link]

-

CDC. (n.d.). The human repeated insult patch test in the 21st century: A commentary. Retrieved from [Link]

-

Evalulab. (n.d.). HRIPT Test : Allergy Patch, Hypoallergenic claim. Retrieved from [Link]

-

Natural Volatiles and Essential Oils. (n.d.). Perform Skin Irritation Study Of The Developed Formulation. Retrieved from [Link]

-

ECHA. (n.d.). Substance Information. Retrieved from [Link]

-

PubMed. (2017, November 15). Effect of alcohol on skin permeation and metabolism of an ester-type prodrug in Yucatan micropig skin. Retrieved from [Link]

-

ECHA. (2025, July 19). Brief Profile. Retrieved from [Link]

-

ResearchGate. (n.d.). Position of the test materials on the rabbit skin. Retrieved from [Link]

-

EWG Skin Deep®. (n.d.). What is PROPYLHEPTYL CAPRYLATE. Retrieved from [Link]

-

PubMed. (n.d.). Eye and Skin Irritation Tests on the Rabbit of Several Fatty Acid Esters. Retrieved from [Link]

-

Semantic Scholar. (1986, June 1). A comparison of the absorption and metabolism of isopropyl alcohol by oral, dermal and inhalation routes. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2012, November 16). cir expert panel meeting december 10-11, 2012. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

-

NIH. (2025, November 3). From Safety Evaluation to Influencing Factors Analysis: A Comprehensive Investigation on Ocular Irritation of Baby Bath Products. Retrieved from [Link]

-

COSMILE Europe. (n.d.). PROPYLHEPTYL CAPRYLATE – Ingredient. Retrieved from [Link]

-

ECHA. (n.d.). Isopropyl palmitate - Registration Dossier. Retrieved from [Link]

-

Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]

-

INCIDecoder. (n.d.). Propylheptyl Caprylate (Explained + Products). Retrieved from [Link]

-

PubMed. (n.d.). Chromosome aberration assays in genetic toxicology testing in vitro. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Effects of Isopropyl Palmitate on the Skin Permeation of Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propylheptyl octanoate. Retrieved from [Link]

-

COSMILE Europe. (n.d.). PROPYLHEPTYL CAPRYLATE – Ingredient. Retrieved from [Link]

-

MDPI. (2025, August 18). Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology. Retrieved from [Link]

-

ResearchGate. (2019, August 1). Impact of Selected Cosmetic Ingredients on Common Microorganisms of Healthy Human Skin. Retrieved from [Link]

-

NIH. (n.d.). Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat. Retrieved from [Link]

-